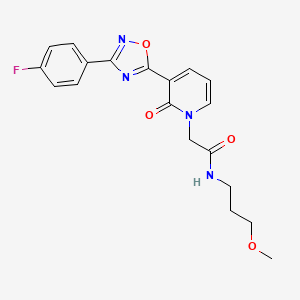

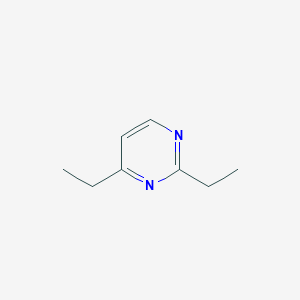

2,4-二乙基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Diethylpyrimidine is a type of pyrimidine derivative . Pyrimidines are heterocyclic aromatic organic compounds which are crucial components of DNA and RNA . The molecular weight of 2,4-Diethylpyrimidine is 136.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of pyrimidines, including 2,4-Diethylpyrimidine, is crucial for their biological and pharmacological activities . Computational techniques such as density functional theory can be used to elucidate the chemical nature of these molecules .

Chemical Reactions Analysis

Pyrimidines, including 2,4-Diethylpyrimidine, can undergo various chemical reactions. For example, aldehydes and ketones can react with 2,4-dinitrophenylhydrazine (Brady’s reagent) in a test for the carbon-oxygen double bond .

科学研究应用

1. 抗叶酸活性及抗肿瘤剂

2,4-二乙基嘧啶衍生物,特别是 2,4-二氨基-5-芳基-6-乙基嘧啶,已显示出作为肺囊虫肺炎和弓形虫二氢叶酸还原酶 (DHFR) 的非经典抑制剂的显著活性。这些化合物对弓形虫和大鼠肝脏 DHFR 表现出有效的抑制活性。某些类似物还表现出对甲氨蝶呤耐药小鼠网状肉瘤的体内抗肿瘤活性,将显着的抗肿瘤功效与最低毒性相结合 (Robson 等,1997)。

2. 生物活性化合物的设计

2,4-二乙基嘧啶及其衍生物,如 2-氨基嘧啶-4(3H)-酮,在各种生物活性化合物的设计中至关重要。在过去的 20 年中,该领域的研究重点是开发抗病毒、抗白血病药物、治疗高尿酸血症、神经退行性疾病、某些形式的癌症以及抗炎和激素药物 (Erkin 等,2021)。

3. 抗菌和抗真菌特性

2,4-二乙基嘧啶的一些衍生物,特别是 2-氨基-4-(1-萘基)-6-芳基嘧啶,已被合成并表现出针对选定的细菌和真菌的显着体外抗菌和抗真菌活性。特别是 4b 和 4e 等化合物被确定为针对测试的细菌和真菌菌株的有效类似物 (Ingarsal 等,2007)。

4. 结构化学和缓蚀

2,4-二乙基嘧啶衍生物,特别是氨基嘧啶的结构化学在其作为钢表面缓蚀剂的性能中起着重要作用。已经深入研究了这些化合物与铁表面的相互作用及其缓蚀性能,并且在理论数据和实验结果之间发现了良好的相关性。这突出了这些化合物在防腐应用中的潜力 (Masoud 等,2010)。

5. 抗病毒活性

2,4-二乙基嘧啶衍生物已被探索其抗病毒活性,特别是针对乙型肝炎病毒 (HBV)。2',3'-二脱氧-3'-硫代胞苷和相关类似物等化合物已显示出在体外抑制 HBV DNA 复制的能力,表明它们在治疗 HBV 感染中的潜力 (Doong 等,1991)。

安全和危害

2,4-Diethylpyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

While specific future directions for 2,4-Diethylpyrimidine are not mentioned in the available resources, pyrimidines have a broad variety of biological and pharmacological activities, making them a promising area for future research . They have potential applications in various fields including medicine, electronics, agriculture, and food production .

作用机制

Target of Action

Pyrimidine derivatives have been known to target enzymes such as dihydrofolate reductase (dhfr) in mycobacterium tuberculosis (mtb) . The enzyme plays a crucial role in the synthesis of nucleotides required for DNA replication and repair .

Mode of Action

It’s known that pyrimidine derivatives interact with their targets, such as dhfr, by binding to the active site of the enzyme, inhibiting its function . This interaction can lead to the disruption of nucleotide synthesis, thereby affecting DNA replication and repair .

Biochemical Pathways

Pyrimidines, including 2,4-Diethylpyrimidine, are integral to several biochemical pathways. They are essential components of key molecules participating in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . The de novo synthesis of pyrimidines and their interconversion plays a significant role in these biochemical pathways .

Result of Action

This can lead to cell death, particularly in rapidly dividing cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Diethylpyrimidine. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s environmental fate and persistence can also impact its effectiveness .

属性

IUPAC Name |

2,4-diethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7-5-6-9-8(4-2)10-7/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOACNDPOIZYNHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=C1)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2950245.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2950251.png)

![ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate](/img/structure/B2950253.png)

![Methyl 3-({2-[(2-{[(2-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2950256.png)

![2-chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2950260.png)

![5-chloro-6-hydroxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide](/img/structure/B2950263.png)